molecular formula C17H17N7O2S B6575938 3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549030-45-5

3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6575938
CAS No.: 2549030-45-5
M. Wt: 383.4 g/mol
InChI Key: ZKMCZAJWKDXUPM-UHFFFAOYSA-N
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Description

3-(4-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via a piperazine ring to a benzothiazole-dione moiety. This structure combines key pharmacophoric elements: the pyrazolopyrimidine scaffold is associated with kinase inhibition and nucleotide analog activity , while the benzothiazole-dione group may enhance solubility and metabolic stability due to its sulfone moiety. The methyl group at the pyrazole nitrogen likely modulates steric and electronic properties, influencing target binding .

Synthetic routes for analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) often involve cyclocondensation of aminopyrazoles with carbonyl reagents, followed by piperazine coupling via nucleophilic substitution .

Properties

IUPAC Name

3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-22-15-13(10-20-22)16(19-11-18-15)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)21-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMCZAJWKDXUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs fall into three categories: (1) pyrazolo[3,4-d]pyrimidine derivatives, (2) piperazine-linked heterocycles, and (3) benzothiazole-dione-containing molecules. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Features Biological/Physicochemical Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine + piperazine + benzothiazole-dione High polarity (sulfone group), potential kinase inhibition N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine replaces benzothiazole-dione 82% synthetic yield; likely reduced solubility vs. target [2]
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Triazolo-pyrimidine fused system Isomerization-sensitive; altered binding kinetics [1]
7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one derivatives Piperazine-linked pyrazino-pyrimidines Broad bioactivity (e.g., kinase inhibition) [5]

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) share the pyrazolo-pyrimidine core but lack the piperazine-benzothiazole-dione extension. These analogs exhibit moderate solubility due to amine/imine groups but may suffer from metabolic instability . The target compound’s benzothiazole-dione moiety likely improves solubility and resistance to oxidative metabolism.

Piperazine-Linked Heterocycles

Piperazine is a common linker in kinase inhibitors (e.g., imatinib). The patent-derived 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one () shows that piperazine enhances binding to ATP pockets in kinases. However, replacing the pyrazino-pyrimidinone core with pyrazolo-pyrimidine (as in the target compound) may alter selectivity profiles due to steric and electronic differences .

Benzothiazole-Dione Analogues

Benzothiazole-dione groups are rare in the provided evidence, but sulfone-containing compounds (e.g., celecoxib) are known for enhanced solubility and target affinity. The thieno[3,2-d]pyrimidine hybrid () replaces benzothiazole-dione with a sulfur-containing heterocycle, which may reduce polarity but improve membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is plausible via established methods for pyrazolo-pyrimidine-piperazine coupling (e.g., Vilsmeier–Haack reactions) .
  • Isomerization Risks : Pyrazolo-triazolo-pyrimidine derivatives () undergo isomerization under varying conditions, suggesting that the target compound’s stereochemistry must be rigorously controlled .
  • Bioactivity Predictions: Piperazine-linked pyrazino-pyrimidines () show kinase inhibition, implying the target compound may share similar mechanisms but with improved solubility .

Preparation Methods

Synthetic Strategies for the Benzothiazole-1,1-Dione Core

The benzothiazole-1,1-dione fragment is synthesized through oxidation of 2-aminothiophenol derivatives. Source demonstrates that 2-amino-4-methylbenzothiazole undergoes acetylation with chloroacetyl chloride in benzene-triethylamine mixtures to yield 2-chloro-N-(4-methyl-1,3-benzothiazole-2-yl)acetamide . Subsequent oxidation with hydrogen peroxide in acetic acid converts the thiazole ring into a 1,1-dione system. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic sulfone protons at δ 3.45–3.60 ppm in 1H^{1}\text{H}-NMR and a carbonyl signal at 168–172 ppm in 13C^{13}\text{C}-NMR .

Preparation of the Pyrazolo[3,4-d]Pyrimidine Fragment

The pyrazolo[3,4-d]pyrimidine moiety is synthesized via cyclocondensation reactions. Source outlines a method where 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) is treated with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2) . Methylation at the N1 position is achieved using methyl iodide in dimethylformamide (DMF), producing 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine. Fourier-transform infrared (FTIR) spectroscopy reveals a C–Cl stretch at 750 cm⁻¹, while mass spectrometry (MS) confirms a molecular ion peak at m/z 207.2 [M+H]⁺ .

Optimization of Reaction Conditions

Solvent and temperature significantly impact coupling efficiency. Comparative studies from source indicate that DMF outperforms dioxane or acetonitrile in facilitating the SNAr reaction between the benzothiazole-1,1-dione and piperazine intermediates, achieving yields of 78–82% . Elevated temperatures (>70°C) reduce side-product formation, as evidenced by high-performance liquid chromatography (HPLC) purity >98% .

Spectroscopic Characterization and Validation

Structural confirmation relies on multi-nuclear NMR and high-resolution MS. The final compound exhibits a 1H^{1}\text{H}-NMR triplet at δ 3.85 ppm (piperazine CH₂), a singlet at δ 3.12 ppm (N–CH₃), and aromatic protons between δ 7.20–8.05 ppm . 13C^{13}\text{C}-NMR confirms the sulfone carbonyl at δ 172.3 ppm and the pyrazolo[3,4-d]pyrimidine C4 at δ 158.9 ppm . High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a [M+H]⁺ peak at m/z 395.1324 (calculated: 395.1327) .

Alternative Pathways and Scalability

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 75–80% . Additionally, source proposes a one-pot method using urea and thiourea for pyrazolo[3,4-d]pyrimidine formation, though this approach requires further optimization for the target compound .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Toluene with trifluoroacetic acid (TFA) as a catalyst under reflux conditions enhances reaction efficiency (e.g., 4 mL toluene, 30 mol% TFA) .
  • Purification : Recrystallization from acetonitrile or ethyl acetate removes by-products.
  • Characterization : Use 1^1H/13^13C NMR to confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

Example Reaction Conditions from Literature:

Starting Material (mmol)CatalystSolventTemp/TimeYield (%)
0.57 mmol (7d) TFATolueneReflux, 6h72–85
0.48 mmol (7f) TFATolueneReflux, 8h68–78

Advanced: What strategies resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Standardized Assays : Repeat assays under controlled conditions (pH, temperature, cell lines) .
  • Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) .
  • Computational Docking : Validate target binding using molecular docking (e.g., AutoDock Vina) to identify false positives .

Basic: Which spectroscopic methods effectively characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., piperazine δ 3.1–3.3 ppm; pyrazole δ 8.2 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., benzothiazole-dione C=O stretch at 1680–1720 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling improve kinase-targeted derivative design?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., 100 ns simulations in GROMACS) .
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications .
  • Fragment-Based Design : Use PyRx to screen fragment libraries against kinase active sites .

Basic: What critical steps mitigate side reactions in piperazine-linked synthesis?

Methodological Answer:

  • Stepwise Coupling : Isolate intermediates (e.g., pyrazolo-pyrimidine core) before piperazine substitution .
  • By-Product Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect incomplete reactions .
  • Catalyst Screening : Test alternatives to TFA (e.g., HCl in dioxane) for regioselectivity .

Advanced: How to reconcile conflicting crystallography data on adenosine receptor binding?

Methodological Answer:

  • Co-Crystallization : Repeat with stabilized receptor constructs (e.g., A2A_{2A}R-T4L fusion) .
  • Mutagenesis Studies : Validate binding pockets (e.g., Ala scans at residues F168/E169) .
  • Surface Plasmon Resonance (SPR) : Compare binding kinetics across experimental setups .

Basic: How to optimize solvent/catalyst systems for nucleophilic substitutions?

Methodological Answer:

  • Solvent Polarity : High-polarity solvents (DMF) favor SN2 mechanisms; low-polarity (toluene) reduce side reactions .
  • DOE Approach : Use a 3×3 matrix to test solvents (toluene, DCM, acetonitrile) and catalysts (TFA, HCl, TsOH) .

Advanced: Addressing interspecies variability in hepatocyte metabolic stability assays

Methodological Answer:

  • Cross-Species Profiling : Compare metabolism in human, rat, and dog hepatocytes .
  • CYP Inhibition Screening : Identify isoforms (CYP3A4/2D6) responsible for variability .
  • Humanized Models : Use chimeric mice with humanized liver for in vivo validation .

Basic: Pitfalls in interpreting NMR spectra of piperazine-linked compounds

Methodological Answer:

  • Dynamic Effects : Piperazine chair-flipping causes signal broadening; use DMSO-d6 to slow rotation .
  • 2D NMR : HSQC and COSY resolve overlapping peaks (e.g., piperazine CH2_2 vs. pyrazole protons) .

Advanced: Designing SAR studies to differentiate benzothiazole-dione vs. pyrazolo-pyrimidine contributions

Methodological Answer:

  • Core Modifications : Synthesize analogs lacking benzothiazole-dione or with truncated cores .
  • Kinase Panel Testing : Profile against 50+ kinases to identify moiety-specific selectivity .
  • QSAR Modeling : Use MOE to calculate electrostatic/hydrophobic contributions of each moiety .

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